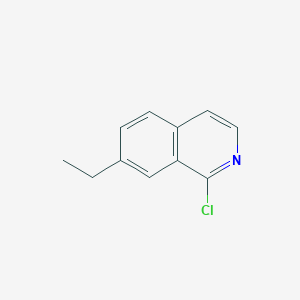

1-Chloro-7-ethylisoquinoline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H10ClN |

|---|---|

Peso molecular |

191.65 g/mol |

Nombre IUPAC |

1-chloro-7-ethylisoquinoline |

InChI |

InChI=1S/C11H10ClN/c1-2-8-3-4-9-5-6-13-11(12)10(9)7-8/h3-7H,2H2,1H3 |

Clave InChI |

GJMPHULNGGTVOY-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC2=C(C=C1)C=CN=C2Cl |

Origen del producto |

United States |

Synthetic Strategies for the Preparation of 1 Chloro 7 Ethylisoquinoline and Analogous Chloroisoquinolines

Established Methodologies for Isoquinoline (B145761) Ring System Construction

The formation of the core isoquinoline scaffold is the foundational step in the synthesis of 1-Chloro-7-ethylisoquinoline. Over the years, several named reactions have become the classical cornerstones for isoquinoline synthesis, while contemporary methods, often employing metal catalysis, have expanded the synthetic chemist's toolkit.

Classical and Contemporary Approaches in Isoquinoline Synthesis

Classical methods for isoquinoline synthesis have long been the bedrock of heterocyclic chemistry. numberanalytics.com These reactions typically involve the cyclization of acyclic precursors. The primary classical methods include:

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield 3,4-dihydroisoquinolines. scispace.comwikipedia.orgorganic-chemistry.org These intermediates can then be aromatized to the corresponding isoquinolines. nrochemistry.com The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com

Pictet-Spengler Reaction: This method synthesizes tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. name-reaction.comwikipedia.org While it typically produces tetrahydroisoquinolines, subsequent oxidation can lead to the fully aromatic isoquinoline core. quimicaorganica.org

Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of benzalaminoacetals to form isoquinolines. wikipedia.orgchemistry-reaction.commaxbrainchemistry.com Modifications to this reaction, such as the Schlittler-Muller and Bobbitt modifications, allow for the synthesis of C1-substituted and tetrahydroisoquinoline derivatives, respectively. thermofisher.com

In recent decades, contemporary methods have emerged, offering milder reaction conditions and broader substrate scope. Palladium-catalyzed reactions, in particular, have become a powerful tool for constructing the isoquinoline skeleton. These methods often involve C-H activation and annulation strategies, allowing for the convergent synthesis of highly substituted isoquinolines from readily available precursors. mdpi.comnih.govpnas.org For instance, palladium-catalyzed α-arylation of ketones followed by cyclization provides a versatile route to a wide array of isoquinolines and their N-oxides. pnas.orgnih.gov Other transition metals like rhodium and ruthenium have also been employed in catalytic cycles to achieve isoquinoline synthesis. rsc.orgacs.org

Role of Substituted Precursors in Regioselective Synthesis

The strategic placement of substituents on the starting materials is paramount for achieving regioselectivity in isoquinoline synthesis. The substitution pattern on the aromatic precursor dictates the position of cyclization and, consequently, the final arrangement of substituents on the isoquinoline core.

In classical syntheses like the Bischler-Napieralski and Pictet-Spengler reactions, the cyclization typically occurs at the position para to an activating group on the phenyl ring of the β-arylethylamine or β-arylethylamide precursor. If the para position is blocked, cyclization may occur at an available ortho position. This inherent electronic preference allows for a degree of control over the regiochemical outcome.

For the synthesis of a 7-substituted isoquinoline like this compound, the starting phenyl-containing precursor must possess the ethyl group (or a precursor to it) at the meta position relative to the point of cyclization. For example, in a Bischler-Napieralski approach, a β-(3-ethylphenyl)ethylamide would be the logical starting material.

Modern synthetic methods, such as palladium-catalyzed cross-coupling and C-H activation, offer more versatile and often more predictable regiocontrol. The use of directing groups can guide the metal catalyst to a specific C-H bond for functionalization, enabling the construction of substitution patterns that are difficult to achieve with classical methods. pkusz.edu.cn For instance, the synthesis of multisubstituted isoquinolines has been achieved with high regioselectivity through the Diels-Alder reactions of 2-silyl-3,4-pyridynes. nih.gov

Targeted Introduction of the Chloro Substituent at Position 1

The introduction of a chlorine atom at the C1 position of the isoquinoline ring is a critical transformation. The C1 position is electronically distinct and susceptible to specific types of reactions.

Chlorination Reactions and Reagent Selection

The chlorination of an isoquinoline at the C1 position is typically achieved through nucleophilic substitution on an activated precursor or through direct chlorination methods. A common and effective method involves the conversion of an isoquinolin-1(2H)-one (an isocarbostyril) to the corresponding 1-chloroisoquinoline (B32320). This is readily accomplished using chlorinating agents such as phosphorus oxychloride (POCl₃), often with the addition of phosphorus pentachloride (PCl₅) or in a suitable solvent.

Alternatively, direct chlorination of the isoquinoline ring can be challenging and may lead to a mixture of products. However, for certain substrates, selective chlorination is possible. For example, electron-rich isoquinoline derivatives can undergo electrophilic chlorination at C1 using reagents like chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid. Another approach involves the use of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) or trichloroacetonitrile (B146778) (Cl₃CCN) to chlorinate isoquinoline N-oxides regioselectively. researchgate.net

Mechanisms of Halogenation in Heteroaromatic Systems

The mechanism of halogenation in heteroaromatic systems like isoquinoline is highly dependent on the reaction conditions and the nature of the substrate.

Electrophilic Halogenation: In this mechanism, a potent electrophile (e.g., 'Cl⁺' generated from Cl₂ and a Lewis acid) is attacked by the electron-rich π-system of the aromatic ring. masterorganicchemistry.comlibretexts.org This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. wikipedia.org Subsequent deprotonation restores the aromaticity and yields the chlorinated product. For isoquinoline, electrophilic attack is generally favored on the benzene (B151609) ring (at C5 and C8) unless the ring is deactivated.

Nucleophilic Halogenation: The C1 position of isoquinoline is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. youtube.com If a good leaving group is present at C1, a nucleophilic aromatic substitution (SₙAr) can occur. The conversion of isoquinolin-1(2H)-one to 1-chloroisoquinoline with POCl₃ proceeds through a related mechanism. The oxygen of the amide is first activated by phosphorylation, creating a good leaving group. Subsequent attack by a chloride ion at C1, followed by elimination, yields the 1-chloroisoquinoline. The intrinsic electrophilicity of the C1 position is a key factor in these transformations. researchgate.net

Incorporation of the Ethyl Moiety at Position 7

The introduction of an ethyl group at the C7 position of the isoquinoline nucleus requires a strategy that either carries the substituent through the ring-forming reactions or introduces it onto a pre-formed isoquinoline or a suitable precursor.

A common approach is to start with a precursor that already contains the ethyl group at the desired position. For example, a substituted benzaldehyde (B42025) or phenethylamine (B48288) bearing an ethyl group at the position that will become C7 of the isoquinoline can be used in one of the classical ring-forming reactions. For instance, in a Pomeranz-Fritsch synthesis, 4-ethylbenzaldehyde (B1584596) could serve as a starting material.

Alternatively, the ethyl group can be introduced onto the isoquinoline ring system via electrophilic substitution reactions such as a Friedel-Crafts alkylation. However, these reactions can sometimes suffer from a lack of regioselectivity and the potential for polyalkylation. A more controlled approach would involve a cross-coupling reaction, such as a Suzuki or Negishi coupling, on a 7-halo-isoquinoline derivative. This would involve the initial synthesis of a 7-bromo- or 7-iodo-isoquinoline, which could then be coupled with an appropriate ethyl-organometallic reagent.

Modern C-H functionalization techniques also offer a direct route for the introduction of alkyl groups onto the heteroaromatic core. While C-H olefination has been reported with selectivity for the C7 position of certain quinoline (B57606) derivatives, the direct C-H ethylation at C7 of isoquinoline remains a synthetic challenge that often requires specific directing group strategies to achieve the desired regioselectivity. researchgate.net

Alkylation and Arylation Strategies for C-C Bond Formation

The introduction of an ethyl group onto the isoquinoline scaffold at the C-7 position is a critical step in the synthesis of this compound. This can be achieved either by building the isoquinoline ring from a precursor already bearing the ethyl group or by functionalizing the pre-formed isoquinoline core.

Classical isoquinoline syntheses are often the most direct routes. The Bischler-Napieralski reaction , for instance, involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). organic-chemistry.orgjk-sci.comwikipedia.org To synthesize the target molecule, one would start with a phenethylamine derivative substituted with an ethyl group at the meta-position (e.g., N-acetyl-2-(3-ethylphenyl)ethanamine). The subsequent cyclization would yield a 7-ethyl-3,4-dihydroisoquinoline, which can then be aromatized. jk-sci.comnrochemistry.com The presence of the alkyl (ethyl) group, which is an activating group, on the benzene ring facilitates the electrophilic aromatic substitution required for ring closure. jk-sci.comnrochemistry.com

Another foundational method is the Pomeranz-Fritsch reaction , which synthesizes isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal. chemistry-reaction.comthermofisher.com Starting with 3-ethylbenzaldehyde (B1676439), condensation with an aminoacetaldehyde acetal (B89532) would form the necessary Schiff base intermediate. chemistry-reaction.comresearchgate.net Acid-catalyzed cyclization then yields the 7-ethylisoquinoline (B13205307) core. The yields of the Pomeranz-Fritsch reaction can be sensitive to the substituents on the benzene ring.

Alternatively, modern cross-coupling reactions can be employed to introduce the ethyl group onto a pre-existing, suitably functionalized isoquinoline ring. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming C-C bonds. rsc.org For example, a 7-bromo or 7-triflyloxy-1-chloroisoquinoline could undergo a Suzuki coupling with ethylboronic acid or a Stille coupling with ethyltributylstannane to install the ethyl group at the C-7 position. These methods offer high functional group tolerance.

The following table summarizes key C-C bond formation strategies applicable to the synthesis of the 7-ethylisoquinoline core.

| Reaction Name | Starting Material Example | Key Reagents | Product Type | Citation |

|---|---|---|---|---|

| Bischler-Napieralski | N-acetyl-2-(3-ethylphenyl)ethanamine | POCl₃, P₂O₅ | 7-Ethyl-3,4-dihydroisoquinoline | organic-chemistry.orgjk-sci.com |

| Pomeranz-Fritsch | 3-Ethylbenzaldehyde, Aminoacetaldehyde diethyl acetal | H₂SO₄ | 7-Ethylisoquinoline | chemistry-reaction.com |

| Suzuki Coupling | 1-Chloro-7-bromoisoquinoline | Ethylboronic acid, Pd catalyst, Base | This compound | researchgate.net |

| Heck/Sonogashira/Buchwald-Hartwig | Halogenated isoquinolines | Various coupling partners and catalysts | Substituted isoquinolines | rsc.org |

Stereochemical Considerations in Ethyl Group Introduction

For the target molecule, this compound, the introduction of the ethyl group onto the aromatic isoquinoline ring does not create a stereocenter. The ethyl group is achiral and is attached to an sp²-hybridized carbon atom within a planar aromatic system. Therefore, stereochemical considerations are not a factor in the synthesis of the final aromatic compound itself.

However, stereoselectivity becomes critically important if the synthetic route involves the creation or modification of saturated or partially saturated isoquinoline analogs, such as tetrahydroisoquinolines. For instance, if the Bischler-Napieralski synthesis is followed by a reduction of the resulting 3,4-dihydroisoquinoline (B110456) to a 1,2,3,4-tetrahydroisoquinoline, any substitution at the C-1 position could create a chiral center. Similarly, if the ethyl group were to be introduced via a method that proceeds through a non-aromatic intermediate, the potential for diastereomer formation would need to be addressed.

While not directly applicable to the ethyl group on the aromatic ring, the principles of stereoselective synthesis are paramount in the broader field of isoquinoline chemistry, particularly for creating complex, biologically active molecules. mdpi.comnih.gov Methods for the diastereoselective or enantioselective synthesis of substituted piperidines and other N-heterocycles often employ chiral auxiliaries, chiral catalysts, or substrate-controlled approaches to guide the stereochemical outcome of a reaction. nih.gov For example, the synthesis of perhydroquinoxalines, which share structural motifs with reduced isoquinolines, has been achieved with high diastereoselectivity through carefully designed reaction sequences. mdpi.comnih.gov

Synthetic Route Optimization and Efficiency Enhancements for this compound

Optimizing the synthesis of a specific molecule like this compound involves maximizing yield, minimizing steps, and ensuring the purity of intermediates and the final product.

Multi-step Synthesis Design and Intermediate Characterization

A plausible and efficient multi-step synthesis for this compound would strategically combine classical and modern methods. A representative synthetic design is outlined below:

Amide Formation: Reaction of 3-ethylphenethylamine with acetyl chloride to form N-(2-(3-ethylphenyl)ethyl)acetamide.

Cyclization (Bischler-Napieralski): Treatment of the amide with a dehydrating agent such as POCl₃ to induce cyclization, forming 7-ethyl-1-methyl-3,4-dihydroisoquinoline. organic-chemistry.org

Aromatization: Dehydrogenation of the dihydroisoquinoline using a catalyst like palladium on carbon (Pd/C) to yield 7-ethyl-1-methylisoquinoline.

Chlorination: The final step would be the conversion of the 1-methylisoquinoline (B155361) to the 1-chloroisoquinoline. A more direct approach would be to first form the 7-ethylisoquinolin-1(2H)-one (an isocarbostyril) from a suitable precursor, which can then be chlorinated with a reagent like POCl₃ or PCl₅ to give the desired this compound. thieme-connect.comchemicalbook.com

An alternative route could start with 3-ethylbenzaldehyde and proceed via the Pomeranz-Fritsch synthesis to give 7-ethylisoquinoline. This intermediate would then need to be converted to 7-ethylisoquinolin-1(2H)-one, for example, via oxidation to the N-oxide followed by rearrangement, before the final chlorination step. researchgate.net

Throughout any multi-step synthesis, the characterization of each intermediate is crucial to confirm its structure and purity, thereby ensuring the success of subsequent steps. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. niscpr.res.inijstr.org

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound. ijstr.org

Chromatography: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and assess the purity of the product. researchgate.net

The following table outlines a potential multi-step pathway with key characterization checkpoints.

| Step | Reaction | Key Reagents | Intermediate/Product | Characterization |

|---|---|---|---|---|

| 1 | Bischler-Napieralski Cyclization | 3-ethylphenethylamine precursor, POCl₃ | 7-Ethyl-3,4-dihydroisoquinoline derivative | NMR, MS |

| 2 | Aromatization | Pd/C, Heat | 7-Ethylisoquinoline derivative | NMR, MS |

| 3 | N-Oxidation & Rearrangement | m-CPBA, Ac₂O | 7-Ethylisoquinolin-1(2H)-one | IR, NMR, MS |

| 4 | Chlorination | POCl₃ | This compound | NMR, MS, HPLC |

Green Chemistry Principles in Isoquinoline Synthesis

The traditional methods for synthesizing isoquinolines often rely on harsh conditions, such as strong acids and high temperatures, and can generate significant chemical waste. niscpr.res.innih.gov In recent years, there has been a considerable push to develop more environmentally benign and sustainable approaches to isoquinoline synthesis, guided by the principles of green chemistry. rsc.orgijpsjournal.com

Key green strategies applicable to the synthesis of this compound include:

Catalysis: The use of catalysts, especially those that are recyclable, can significantly reduce waste and energy consumption. For example, a novel synthesis of isoquinolines has been developed using a Ru(II)/PEG-400 system as a homogeneous and recyclable catalyst. niscpr.res.in This approach features high atom economy and uses a biodegradable solvent. Metal-free catalytic systems are also gaining prominence as a way to avoid toxic and heavy metals. preprints.org

Alternative Energy Sources: Microwave irradiation and visible-light photocatalysis are being used to accelerate reactions, often leading to higher yields and shorter reaction times under milder conditions. rsc.orgbeilstein-journals.org These methods reduce the need for high-temperature refluxing in traditional solvents.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a major goal of green chemistry. niscpr.res.in

By incorporating these principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 7 Ethylisoquinoline

Nucleophilic Aromatic Substitution Reactions at the C-1 Position

The C-1 position of the isoquinoline (B145761) ring is analogous to the alpha position of pyridine (B92270) and is activated towards nucleophilic attack, particularly when a good leaving group like chlorine is present. This reactivity is further enhanced by the electron-withdrawing nature of the ring nitrogen.

1-Chloro-7-ethylisoquinoline is expected to react with a variety of nucleophiles, leading to the displacement of the C-1 chloro substituent. The general mechanism for this substitution proceeds through a polar addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex libretexts.orgchemistrysteps.comlibretexts.org. The presence of electron-withdrawing groups can further stabilize this intermediate, facilitating the reaction libretexts.orgchemistrysteps.com.

Common nucleophiles that can be employed include:

Oxygen nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides can be used to introduce alkoxy and aryloxy groups, respectively.

Nitrogen nucleophiles: Ammonia, primary amines, and secondary amines can react to form 1-amino-, 1-(alkylamino)-, and 1-(dialkylamino)-7-ethylisoquinolines.

Sulfur nucleophiles: Thiolates (e.g., sodium thiomethoxide) can be used to introduce thioether functionalities.

Carbon nucleophiles: While less common for direct substitution on such systems without specific activation, strong carbanions might be employed under certain conditions.

The following table illustrates the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Methoxide | Sodium methoxide (NaOCH₃) | 1-Methoxy-7-ethylisoquinoline |

| Ethylamine | CH₃CH₂NH₂ | N-Ethyl-7-ethylisoquinolin-1-amine |

| Thiophenoxide | Sodium thiophenoxide (NaSPh) | 7-Ethyl-1-(phenylthio)isoquinoline |

While nucleophilic aromatic substitution can proceed thermally, the use of transition metal catalysts, particularly palladium complexes, can significantly enhance the scope and efficiency of these reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds nih.govmdpi.commdpi.com.

In the context of this compound, palladium catalysis can be employed to couple a wide range of partners at the C-1 position.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can introduce aryl, heteroaryl, or vinyl substituents.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst and a base can lead to the formation of 1-alkenyl-7-ethylisoquinolines.

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst, a copper co-catalyst, and a base (e.g., an amine) can afford 1-alkynyl-7-ethylisoquinolines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a versatile method for the formation of C-N bonds with a broad range of amines, including those that are less nucleophilic.

The table below provides hypothetical examples of palladium-catalyzed reactions with this compound.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 7-Ethyl-1-phenylisoquinoline |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 7-Ethyl-1-styrylisoquinoline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Ethyl-1-(phenylethynyl)isoquinoline |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | N-(7-Ethylisoquinolin-1-yl)aniline |

Electrophilic Aromatic Substitution on the Ethyl-Substituted Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com. In this compound, the benzene ring is more susceptible to electrophilic attack than the pyridine ring, which is deactivated by the electronegative nitrogen atom.

The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring wikipedia.org.

Ethyl Group: The ethyl group at the C-7 position is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, stabilizing the carbocation intermediate (arenium ion) formed during the substitution wikipedia.org.

Considering these effects, electrophilic substitution is most likely to occur on the benzene ring at the positions ortho and para to the activating ethyl group. The possible positions for substitution are C-6 and C-8.

The precise ratio of substitution at the C-6 and C-8 positions will depend on the specific electrophile and reaction conditions. Steric hindrance from the peri-position (C-8 being sterically hindered by the pyridine ring nitrogen) might favor substitution at the C-6 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst (e.g., AlCl₃) introduces an alkyl/acyl group.

The following table presents the expected major products from electrophilic transformations of this compound.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Chloro-7-ethyl-6-nitroisoquinoline and 1-Chloro-7-ethyl-8-nitroisoquinoline |

| Bromination | Br₂, FeBr₃ | 6-Bromo-1-chloro-7-ethylisoquinoline and 8-Bromo-1-chloro-7-ethylisoquinoline |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(1-Chloro-7-ethylisoquinolin-6-yl)ethan-1-one and 1-(1-Chloro-7-ethylisoquinolin-8-yl)ethan-1-one |

Transformations Involving the Ethyl Group

The ethyl group itself can be a site for chemical modification. These transformations typically involve reactions at the benzylic position (the carbon atom of the ethyl group attached to the aromatic ring), which is activated by the adjacent aromatic system.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the ethyl group to a carboxylic acid, yielding 1-chloroisoquinoline-7-carboxylic acid. Milder oxidation conditions might lead to the formation of a ketone, 1-(1-chloroisoquinolin-7-yl)ethan-1-one.

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position, forming 1-chloro-7-(1-bromoethyl)isoquinoline. This product can then serve as a precursor for further nucleophilic substitutions at the benzylic carbon.

The table below summarizes potential transformations of the ethyl group.

| Reaction Type | Reagents | Product |

| Oxidation (strong) | KMnO₄, heat | 1-Chloroisoquinoline-7-carboxylic acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 1-Chloro-7-(1-bromoethyl)isoquinoline |

Oxidation and Reduction of the Ethyl Moiety

No information was found regarding the oxidation or reduction of the ethyl group at the 7-position of this compound.

Functionalization of Alkyl Side Chains

There is no available research on the functionalization of the ethyl side chain of this compound.

Heterocyclic Ring Modifications and Rearrangement Studies

No studies detailing modifications or rearrangement reactions of the isoquinoline ring of this compound could be located.

Due to the absence of any relevant research data, the creation of data tables and a list of mentioned chemical compounds is not possible. It appears that "this compound" is either a novel compound that has not yet been extensively studied or a compound with very limited and unpublished research.

Advanced Spectroscopic Techniques for Comprehensive Characterization of 1 Chloro 7 Ethylisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1-Chloro-7-ethylisoquinoline, a suite of NMR experiments is employed to map out the proton and carbon frameworks of the molecule.

High-resolution ¹H (proton) NMR spectroscopy is used to determine the number of distinct proton environments and their respective connectivities. The spectrum for this compound is expected to show signals corresponding to the aromatic protons on the isoquinoline (B145761) core and the aliphatic protons of the ethyl substituent. The chemical shift of each proton is influenced by its local electronic environment, while spin-spin coupling between adjacent protons results in signal splitting, which provides information about neighboring protons.

Based on the structure of this compound, the following proton signals would be anticipated. The protons of the ethyl group would appear as a quartet for the methylene (-CH₂) group coupled to the methyl (-CH₃) group, and a triplet for the methyl protons coupled to the methylene protons. The aromatic protons on the isoquinoline ring would appear at distinct chemical shifts, with their multiplicities (e.g., doublet, singlet) depending on the coupling with adjacent aromatic protons.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Assignment | Expected Multiplicity | Expected Integration |

|---|---|---|

| Aromatic H | Doublet, Singlet, or Multiplet | 5H |

| Ethyl -CH₂- | Quartet (q) | 2H |

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Assignment | Expected Number of Signals |

|---|---|

| Aromatic C (including C-Cl and C-N) | 9 |

| Ethyl -CH₂- | 1 |

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity between atoms, which is often not possible from 1D spectra alone.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their direct connection. It would also reveal correlations between adjacent aromatic protons, aiding in their specific assignment within the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the ¹H signals of the ethyl group's methylene and methyl protons to their corresponding ¹³C signals. Likewise, each aromatic proton would be correlated to its specific aromatic carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected from the ethyl methylene protons to the aromatic carbon at position 7, confirming the location of the ethyl group on the isoquinoline ring.

While solution-state NMR provides information on molecules as they tumble freely, solid-state NMR (ssNMR) analyzes samples in their solid, crystalline form. This technique can provide valuable information about the molecule's conformation and packing arrangement within the crystal lattice, which can be different from its structure in solution. For this compound, ssNMR could be used to study polymorphism (the existence of multiple crystalline forms), identify intermolecular interactions, and determine the molecular conformation in the solid state. This data complements information obtained from techniques like X-ray crystallography.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound, a critical step in its characterization. For this compound (molecular formula C₁₁H₁₀ClN), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement matching this theoretical value would unequivocally confirm the molecular formula. Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern with a primary peak (M+) and a secondary peak at M+2 with about one-third the intensity, further confirming the presence of a single chlorine atom in the molecule.

Table 3: Theoretical Mass Data for this compound

| Molecular Formula | Ion | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| C₁₁H₁₀³⁵ClN | [M+H]⁺ | 192.0574 |

Table of Compounds

| Compound Name |

|---|

| This compound |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the context of this compound, electron ionization mass spectrometry (EI-MS) would be expected to generate a distinct fragmentation pattern that can be used for structural confirmation. The presence of a chlorine atom is particularly noteworthy, as it results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio.

The fragmentation of the this compound molecular ion would likely proceed through several key pathways. A primary fragmentation event would be the loss of the ethyl group (C2H5•) via cleavage of the benzylic C-C bond, a common fragmentation for alkyl-substituted aromatic compounds. This would result in a significant fragment ion. Another prominent fragmentation pathway would involve the loss of a chlorine radical (Cl•), leading to the formation of an ethylisoquinoline cation. Further fragmentation of the isoquinoline ring system itself can also occur, though these are generally less intense than the initial losses of the substituents. The table below outlines the predicted major fragments for this compound.

| Fragment Ion | Proposed Structure | m/z (for 35Cl) | Significance |

| [M]+ | This compound | 191 | Molecular Ion |

| [M+2]+ | This compound (with 37Cl) | 193 | Isotopic peak confirming the presence of one chlorine atom |

| [M-C2H5]+ | 1-Chloroisoquinoline (B32320) cation | 162 | Loss of the ethyl group |

| [M-Cl]+ | 7-Ethylisoquinoline (B13205307) cation | 156 | Loss of the chlorine atom |

This interactive table provides predicted mass-to-charge ratios for the major fragments of this compound.

Coupling with Chromatographic Methods (GC-MS, LC-MS)

To analyze complex mixtures or to confirm the purity of a sample of this compound, mass spectrometry is often coupled with chromatographic techniques such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be a suitable analytical method. In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in a capillary column. As the separated components elute from the column, they are introduced into the mass spectrometer for ionization and detection. This technique would provide both the retention time of this compound, which is characteristic of the compound under specific GC conditions, and its mass spectrum for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique that can be used for the analysis of this compound, particularly if the compound has limited thermal stability or if it is part of a complex matrix that is not amenable to GC. In LC-MS, the compound is separated by liquid chromatography before being introduced into the mass spectrometer. The development of an LC-MS method would involve selecting an appropriate column (e.g., C18) and mobile phase to achieve good separation. LC-MS is particularly useful for the analysis of halogenated compounds in various matrices. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds and functional groups. The IR spectrum of this compound would exhibit a series of characteristic absorption bands that can be used to identify its key structural features.

The spectrum would be dominated by absorptions arising from the isoquinoline core and the ethyl and chloro substituents. The aromatic C-H stretching vibrations would appear above 3000 cm-1, while the C=C and C=N stretching vibrations of the isoquinoline ring would be observed in the 1600-1450 cm-1 region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm-1. The ethyl group would be identified by the characteristic C-H stretching vibrations of the methyl and methylene groups around 2960-2850 cm-1 and C-H bending vibrations around 1460 and 1375 cm-1.

| Vibrational Mode | Expected Wavenumber (cm-1) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Isoquinoline Ring |

| Aliphatic C-H Stretch | 2960-2850 | Ethyl Group |

| C=C and C=N Stretch | 1600-1450 | Isoquinoline Ring |

| C-H Bend (Aliphatic) | 1460, 1375 | Ethyl Group |

| C-Cl Stretch | 800-600 | Chloro Substituent |

This interactive table summarizes the expected characteristic infrared absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* transitions within the aromatic isoquinoline ring system.

The spectrum of isoquinoline itself shows several absorption bands, and the presence of substituents will cause shifts in the positions and intensities of these bands (a chromophoric effect). The chlorine atom, with its lone pairs of electrons, and the ethyl group, an alkyl substituent, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted isoquinoline. The spectrum would likely exhibit multiple bands, characteristic of polycyclic aromatic systems. These transitions provide a fingerprint of the conjugated system of the molecule.

| Electronic Transition | Expected Wavelength Range (nm) | Molecular Orbital Transition |

| Band I | 300-350 | π → π |

| Band II | 250-300 | π → π |

| Band III | 200-250 | π → π* |

This interactive table outlines the expected electronic transitions for this compound in the UV-Vis spectrum.

Computational Chemistry and Theoretical Investigations of 1 Chloro 7 Ethylisoquinoline

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, providing a detailed picture of bonding and reactivity.

Table 1: Predicted Geometrical Parameters of 1-Chloroisoquinoline (B32320) (as a proxy for 1-Chloro-7-ethylisoquinoline) using DFT

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-Cl | Value not available |

| Bond Length | C-N | ~1.36 |

| Bond Angle | C-N-C | Value not available |

| Dihedral Angle | Specific angle | Value not available |

Note: The table is illustrative. Specific calculated values for this compound would require dedicated computational studies. The C-N bond length is based on data for 1-chloroisoquinoline. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. libretexts.org For this compound, computational methods like DFT can be used to calculate the energies of the HOMO and LUMO and visualize their spatial distribution. This analysis would help in predicting the sites of electrophilic and nucleophilic attack, providing insights into its potential reaction mechanisms.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap | Value not available |

Note: This table illustrates the type of data obtained from FMO analysis. Actual values for this compound would need to be calculated.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with flexible side chains, such as the ethyl group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. researchgate.net This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its torsional angles. rsc.orgosti.gov By rotating the bonds of the ethyl group and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. researchgate.net Understanding the conformational landscape is important as different conformers can have different biological activities and physical properties.

Molecular Modeling for Interaction Prediction (e.g., Docking Studies for Binding Interactions)

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a molecule like this compound might interact with a biological target, such as a protein receptor. nih.gov Docking algorithms predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov The results of docking studies are often expressed as a binding affinity or scoring function, which estimates the strength of the interaction. nih.gov For instance, derivatives of the related chloroquinoline have been studied for their binding to the PI3K enzyme, a target in cancer therapy. nih.gov Such studies can reveal key interactions, like hydrogen bonds or hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. This information is invaluable for structure-based drug design, helping to rationalize the biological activity of a compound and to design new molecules with improved potency and selectivity.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties of a molecule, which can aid in its characterization. For example, in silico calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. researchgate.netnih.gov These predictions are based on the optimized molecular geometry and the electronic environment of each atom. nih.gov The calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound. For 1-chloroisoquinoline, theoretical vibrational analysis has been performed to interpret its FT-IR and FT-Raman spectra. researchgate.net Such theoretical predictions can be particularly useful for distinguishing between isomers or for understanding the vibrational modes of a molecule.

Table 3: Illustrative Predicted Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Values for specific protons not available |

| ¹³C NMR | Chemical Shift (ppm) | Values for specific carbons not available |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Values for specific modes not available |

Note: This table is for illustrative purposes. Specific spectroscopic parameters for this compound would require dedicated computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of molecules with known activities. researchgate.net Statistical methods are then used to build a model that can predict the activity of new, untested compounds. researchgate.net For a compound like this compound, a QSAR model could be developed using a series of related isoquinoline (B145761) derivatives to predict their activity against a specific biological target. These models can provide valuable insights into the structural features that are important for activity, thereby guiding the design of new molecules with enhanced therapeutic properties. nih.gov

Advanced Analytical Approaches for 1 Chloro 7 Ethylisoquinoline Characterization

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a fundamental technique for the analysis of pharmaceutical compounds and intermediates. ijprajournal.comresearchgate.net It allows for the effective separation of the main compound from process-related impurities and degradation products. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used and accurate analytical method for the qualitative and quantitative analysis of pharmaceutical products. ijprajournal.comamazonaws.com The development of a stability-indicating HPLC method is a critical task to ensure that all key components in a sample, including the active pharmaceutical ingredient (API), process impurities, and degradation products, are effectively separated and quantified. chromatographyonline.com

The process begins with understanding the physicochemical properties of 1-Chloro-7-ethylisoquinoline, such as its solubility, polarity, and pKa, which are crucial for initial method design. amazonaws.com A common starting point for method development involves using a reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent, typically acetonitrile or methanol, run in a gradient mode. chromatographyonline.com Method validation is performed according to ICH guidelines, covering parameters like accuracy, precision, specificity, linearity, and robustness to ensure the method is reliable and suitable for its intended purpose. amazonaws.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for operation at higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. For complex samples of this compound containing multiple closely eluting impurities, UPLC can provide the enhanced separation efficiency needed for accurate profiling. lcms.cz The high scan speed of modern detectors used with UPLC allows for sufficient data points to be collected across the very narrow peaks produced, which is essential for accurate quantification. lcms.cz

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Typical Run Time | 15-30 min | 1-10 min |

| Resolution | Good | Excellent |

| System Pressure | 6000-9000 psi | 15000-20000 psi |

| Solvent Consumption | Higher | Lower |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. notulaebotanicae.ro In the context of this compound characterization, GC is primarily used to identify and quantify residual solvents that may be present from the synthesis and purification processes. Headspace GC is a preferred technique for this application. ijprajournal.com The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC system, preventing non-volatile matrix components from contaminating the instrument.

Common residual solvents that could be monitored include those used in synthetic steps, such as toluene, ethanol, or ethyl acetate. The identification of these compounds is typically achieved by comparing their retention times with those of known standards. notulaebotanicae.ro

Table 3: Example GC Parameters for Residual Solvent Analysis

| Parameter | Condition |

| Column | ZB-WAX plus (60 m x 0.25 mm, 0.25 µm film) or equivalent |

| Carrier Gas | Helium |

| Oven Program | Initial 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260°C |

Advanced Column Chemistries and Detection Techniques

The success of a chromatographic separation heavily depends on the choice of the stationary phase. amazonaws.com While C18 columns are widely used, advanced column chemistries offer alternative selectivities for challenging separations. For a compound like this compound, which contains a polar nitrogen atom, residual silanol groups on the silica support can cause undesirable peak tailing. To mitigate this, "end-capped" columns are often used, where these active sites are derivatized to make them more inert. amazonaws.com Other stationary phases, such as phenyl-hexyl or embedded polar group (EPG) columns, can provide different interactions with the analyte and its impurities, leading to improved resolution.

In terms of detection, while UV detection is common, more advanced detectors like a Photodiode Array (PDA) detector can be employed. A PDA detector acquires the entire UV-visible spectrum at each point in the chromatogram, which can help in assessing peak purity and in identifying impurities by comparing their spectra to that of the main compound.

Hyphenated Techniques for Impurity Profiling and Identification

The creation of hyphenated techniques, which couple a separation method with a spectroscopic detection method, has revolutionized impurity profiling by enabling not only separation but also the structural identification of impurities. ijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. resolvemass.ca It has become a fundamental method for identifying low-level impurities in pharmaceutical samples. ijprajournal.com For the analysis of this compound, an LC method would first separate the parent compound from any related substances.

The eluent from the LC column is then directed into the mass spectrometer. The MS system ionizes the separated components and measures their mass-to-charge (m/z) ratios, providing precise molecular weight information. resolvemass.ca This is highly valuable for proposing the elemental composition of an unknown impurity.

For further structural elucidation, tandem mass spectrometry (MS/MS) is employed. In an LC-MS/MS experiment, a specific impurity ion (the precursor ion) is selected and fragmented. The resulting fragment ions are then analyzed to generate a fragmentation pattern. This pattern provides detailed structural information, acting as a fingerprint that can be used to identify the impurity, often by comparing it to the fragmentation of the main compound. This technique is highly sensitive and specific, capable of detecting and identifying trace levels of impurities in complex mixtures. resolvemass.canih.gov

Table 4: Hypothetical Impurity Identification in this compound by LC-MS/MS

| Peak | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Proposed Identity |

| Main Compound | 12.5 | 192.05 | 164.0, 128.1 | This compound |

| Impurity A | 9.8 | 178.07 | 150.0, 128.1 | 7-Ethylisoquinoline (B13205307) |

| Impurity B | 11.2 | 208.04 | 192.05, 180.0 | 1-Hydroxy-7-ethylisoquinoline |

| Impurity C | 14.1 | 226.06 | 198.0, 170.0 | Dichloro-7-ethylisoquinoline isomer |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry. scioninstruments.com

In a typical GC-MS analysis, the sample containing this compound is first vaporized in a heated injector. An inert carrier gas, such as helium, then transports the vaporized analytes through a capillary column. scioninstruments.com The column, often coated with a stationary phase like 5% phenyl polysiloxane (e.g., DB-5MS), separates compounds based on their boiling points and affinities for the stationary phase. nih.govcmes.org As the separated components exit the column, they enter the mass spectrometer.

Inside the mass spectrometer, molecules are ionized, commonly through electron ionization (EI), where they are bombarded with a high-energy electron beam. scioninstruments.comnih.gov This process fragments the molecule into a unique pattern of ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint," allowing for the unambiguous identification of this compound by comparing it to reference spectra. Quantitative analysis is achieved by measuring the intensity of specific ions. cmes.org

Below is a table outlining typical parameters for a GC-MS analysis suitable for this compound, based on methods for related aromatic nitrogen-containing compounds. cmes.orgscispace.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| GC System | Agilent 7890A or similar | Provides the chromatographic separation. |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | A versatile column for separating a wide range of semi-volatile organic compounds. nih.govcmes.org |

| Carrier Gas | Helium | Inert gas to move the sample through the column; typical flow rate is 1.0-1.2 mL/min. core.ac.uk |

| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. nih.gov |

| Oven Program | Initial 80°C, ramp at 12-20°C/min to 280°C | A temperature gradient to effectively separate compounds with different boiling points. cmes.org |

| MS System | Triple Quadrupole or similar | Provides mass analysis and detection. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization method that produces reproducible fragmentation patterns. nih.gov |

| Mass Range | 40-500 m/z | A typical scan range to capture the molecular ion and key fragments of the target compound. core.ac.uk |

| Quantification | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte. cmes.org |

Spectrophotometric and Titrimetric Methods for Quantitative Analysis

While GC-MS is excellent for identification and trace-level quantification, spectrophotometric and titrimetric methods offer simpler, more cost-effective alternatives for the quantitative analysis of bulk samples of this compound.

Spectrophotometric Methods are based on the principle that molecules absorb light at specific wavelengths. juniperpublishers.com For an aromatic compound like this compound, UV-Visible spectrophotometry is particularly suitable. The analysis involves dissolving a known amount of the sample in a suitable UV-transparent solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. This relationship allows for the calculation of the concentration in an unknown sample by comparing its absorbance to that of a series of standards of known concentration. These methods are valued for their simplicity, speed, and high sensitivity. juniperpublishers.com

Titrimetric Methods , also known as volumetric analysis, are classic chemical analysis techniques used to determine the concentration of a substance. saylor.orglibretexts.org For this compound, an acid-base titration could be applicable. The basic nitrogen atom in the isoquinoline (B145761) ring can be neutralized by a standard solution of a strong acid (the titrant), such as hydrochloric acid. The titration is performed by gradually adding the titrant to a solution of the analyte until the reaction reaches its equivalence point, which is often detected by a color change of an indicator or by monitoring the pH with a potentiometer. libretexts.org The concentration of this compound can then be calculated based on the volume of titrant used and the stoichiometry of the reaction.

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Robustness

To ensure that an analytical method provides reliable and meaningful results, it must be validated. demarcheiso17025.comjetir.org Method validation is the process of demonstrating that a procedure is suitable for its intended purpose. The key parameters evaluated during validation include selectivity, linearity, accuracy, precision, and robustness. demarcheiso17025.com

Selectivity (or Specificity): This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. environics.com For a GC-MS method, selectivity is demonstrated by showing that the analyte peak is well-resolved from other peaks and that there are no interfering signals at the same retention time and m/z.

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. thermofisher.com It is typically evaluated by analyzing a series of standards at different concentrations (e.g., five levels) and performing a linear regression analysis of the response versus concentration. thermofisher.com A high correlation coefficient (r² ≥ 0.999) is generally required. environics.com

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. environics.com It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix, and the sample is analyzed. The percentage of the spiked analyte that is detected (recovery) is calculated. jetir.orgenvironics.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. environics.com It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variations within a single laboratory, such as on different days, with different analysts, or on different equipment. environics.comchromatographyonline.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. labmanager.comchromatographyonline.com This provides an indication of its reliability during normal usage. For a GC method, parameters such as injector temperature, oven ramp rate, and carrier gas flow rate might be slightly varied to assess the impact on the results. chromatographyonline.com

The table below summarizes typical acceptance criteria for these validation parameters for a quantitative analytical method.

Table 2: Typical Acceptance Criteria for Analytical Method Validation

| Parameter | Metric | Acceptance Criterion |

|---|---|---|

| Selectivity | No interference at analyte retention time | Peak purity and resolution must be demonstrated. |

| Linearity | Correlation Coefficient (r²) | ≥ 0.999 environics.com |

| Accuracy | Recovery (%) | Typically 98.0% - 102.0% for bulk drug analysis. environics.com |

| Precision | Relative Standard Deviation (RSD) | Repeatability: RSD ≤ 2% Intermediate Precision: RSD ≤ 3% environics.com |

| Robustness | Effect on results from varied parameters | Results should remain within the established precision and accuracy limits. |

Academic Applications and Future Research Directions for 1 Chloro 7 Ethylisoquinoline

Role as a Key Intermediate and Building Block in Organic Synthesis

1-Chloro-7-ethylisoquinoline is a valuable intermediate in organic synthesis primarily due to the reactivity of the C-Cl bond. The chlorine atom at the 1-position of the isoquinoline (B145761) nucleus is activated towards nucleophilic substitution and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of functional groups, enabling the construction of complex molecular architectures.

The reliability and flexibility of palladium-catalyzed cross-coupling reactions have made them one of the most utilized methodologies in the pharmaceutical and chemical industries for creating carbon-carbon and carbon-heteroatom bonds. nih.gov The chloro-substituent on the isoquinoline ring system makes this compound an ideal substrate for these transformations. For instance, in Suzuki-Miyaura coupling, the chlorine atom can be replaced by various aryl or heteroaryl groups through reaction with boronic acids. researchgate.net Similarly, Sonogashira coupling allows for the introduction of alkyne moieties, and Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling with amines. nih.govyoutube.com These reactions are fundamental in building molecular diversity from a common starting material.

Table 1: Key Synthetic Transformations Utilizing the 1-Chloro-isoquinoline Core

| Reaction Name | Reagents/Catalyst | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | C-C (Aryl/Vinyl) | 1-Aryl-7-ethylisoquinoline |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | C-C (Alkynyl) | 1-Alkynyl-7-ethylisoquinoline |

| Buchwald-Hartwig Amination | Amine (R-NH₂), Pd catalyst, Base | C-N | 1-Amino-7-ethylisoquinoline |

| Heck Coupling | Alkene, Pd catalyst, Base | C-C (Alkenyl) | 1-Alkenyl-7-ethylisoquinoline |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., RO⁻, RS⁻) | C-O, C-S | 1-Alkoxy/Thio-7-ethylisoquinoline |

Scaffold for the Development of Novel Chemical Entities in Research

The isoquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This is due to its presence in a vast number of naturally occurring alkaloids and synthetic compounds with a broad spectrum of biological activities, including antitumor, antimalarial, antimicrobial, and anti-HIV properties. researchgate.netmdpi.com Papaverine, a well-known vasodilator, is a classic example of a bioactive isoquinoline-containing natural product. researchgate.net

Halogenation is a common strategy in drug design to enhance the therapeutic properties of a molecule. researchgate.net The introduction of a halogen, such as chlorine, can modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov Therefore, this compound represents an ideal starting point for the development of new chemical entities. By systematically replacing the chlorine atom with different functional groups via the cross-coupling reactions described previously, chemists can generate large libraries of novel isoquinoline derivatives. nih.gov These libraries can then be screened for various biological activities, and the results can be used to establish structure-activity relationships (SAR) to guide the design of more potent and selective therapeutic agents. nih.govnih.gov

Table 2: Potential Therapeutic Applications of the Isoquinoline Scaffold

| Therapeutic Area | Example Activity of Isoquinoline Derivatives |

|---|---|

| Oncology | Antitumor and cytotoxic activity against various cancer cell lines nih.gov |

| Infectious Diseases | Antimalarial, antibacterial, antifungal, and antiviral (including anti-HIV) activities researchgate.netmdpi.com |

| Cardiovascular | Vasodilator and antihypertensive properties researchgate.netresearchgate.net |

| Neurology | Potential modulation of dopamine (B1211576) receptors, application in Parkinson's disease research researchgate.netnih.gov |

Contributions to Structure-Reactivity Relationship Studies of Halogenated Heterocycles

The study of how a molecule's structure influences its chemical reactivity is a fundamental aspect of organic chemistry. libretexts.org Halogenated heterocyclic compounds like this compound are excellent models for investigating these structure-reactivity relationships. The electronic properties of the isoquinoline ring are significantly influenced by the electronegative nitrogen atom and the electron-withdrawing chlorine atom at the C-1 position. This electronic arrangement makes the C-1 position susceptible to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling cycles.

Potential in Materials Science Research

While the applications of isoquinolines are most prominent in medicinal chemistry, their unique electronic and photophysical properties also suggest potential in materials science. The extended π-conjugated system of the isoquinoline core is a feature shared by many organic dyes and fluorescent molecules. Derivatives of this compound could be explored for applications as:

Organic Dyes: By attaching various electron-donating and electron-withdrawing groups through the reactive chlorine handle, it may be possible to tune the absorption and emission properties of the molecule, leading to the development of novel dyes.

Fluorescent Probes: The isoquinoline scaffold can exhibit fluorescence. Functionalized derivatives could potentially act as sensors or probes where their fluorescence changes upon binding to specific ions or biomolecules.

Organic Electronics: Heterocyclic aromatic compounds are foundational components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically modify the this compound scaffold makes it an interesting building block for creating new materials for these applications.

Emerging Research Areas and Challenges in Halogenated Isoquinoline Chemistry

The field of halogenated isoquinoline chemistry is continuously evolving, with new research focusing on overcoming existing challenges and expanding the synthetic toolkit.

Emerging Research Areas:

Sustainable Catalysis: A significant trend is the move away from expensive and potentially toxic precious metal catalysts like palladium. Research is increasingly focused on using more earth-abundant and cost-effective metals such as iron and copper for cross-coupling reactions. mdpi.com

Photoredox and Electrocatalysis: Modern synthetic methods are leveraging light (photoredox catalysis) and electricity (electrocatalysis) to drive chemical reactions under milder conditions, offering new pathways for the functionalization of halogenated heterocycles. mdpi.com

Biocatalysis: The use of enzymes, particularly halogenases, for the selective halogenation of organic molecules is an emerging area that promises highly efficient and environmentally friendly synthetic routes. doaj.org

Challenges:

Cost and Sustainability: The reliance on precious metal catalysts and stoichiometric oxidants in many traditional synthetic routes increases costs and raises environmental concerns. mdpi.com

Regioselectivity: Achieving precise control over the position of functionalization in polysubstituted isoquinolines remains a significant synthetic challenge.

Reaction Conditions: Many cross-coupling reactions require harsh conditions (high temperatures, strong bases), which can limit their applicability to sensitive substrates and complex molecules. Developing robust catalysts that operate under mild conditions is an ongoing goal. nih.gov

Substrate Scope: While many new synthetic methods are being developed, they are often limited by a narrow range of compatible substrates, hindering their broad applicability. mdpi.com

Future progress in the field will depend on addressing these challenges, leading to more efficient, selective, and sustainable methods for the synthesis and application of compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.